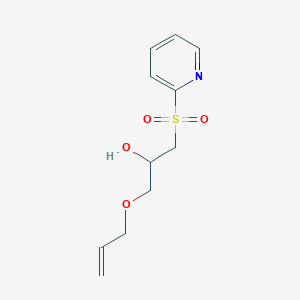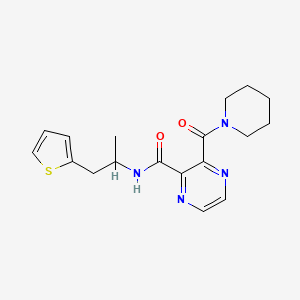![molecular formula C21H21FN4O2 B5973430 N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide](/img/structure/B5973430.png)
N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide is a complex organic compound that features a benzimidazole and benzoxazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide typically involves multiple steps. The initial step often includes the formation of the benzimidazole core by reacting o-phenylenediamine with a suitable aldehyde under acidic conditions. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The final step involves the coupling of the benzimidazole and benzoxazole moieties through an appropriate linker, such as an ethyl group, under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole and benzoxazole rings can bind to enzymes or receptors, inhibiting their activity. This compound may interfere with DNA synthesis, protein function, or cellular signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-fluoro-1H-benzimidazol-2-yl)ethanol
- 1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine dihydrochloride
- N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide
Uniqueness
N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide is unique due to its dual benzimidazole and benzoxazole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-12(2)20-25-17-10-13(4-7-18(17)28-20)21(27)26(3)9-8-19-23-15-6-5-14(22)11-16(15)24-19/h4-7,10-12H,8-9H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKRZGGWFSEPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)N(C)CCC3=NC4=C(N3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B5973351.png)
![1-[1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-4-yl]propan-1-ol](/img/structure/B5973363.png)

![(5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5973376.png)
![2-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE](/img/structure/B5973377.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one](/img/structure/B5973378.png)
![4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1H-imidazol-2-one](/img/structure/B5973392.png)
![2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973403.png)
![1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine](/img/structure/B5973417.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5973423.png)

![1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1-propanone](/img/structure/B5973438.png)
![N-(3-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B5973443.png)
![3-[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5973449.png)
